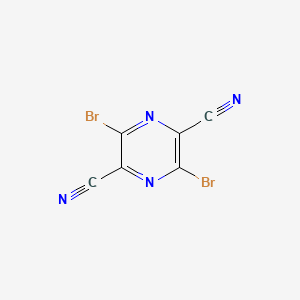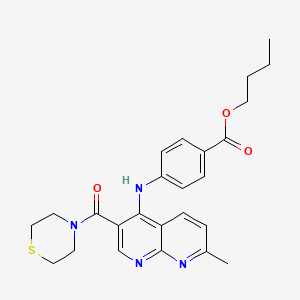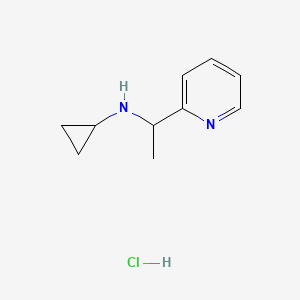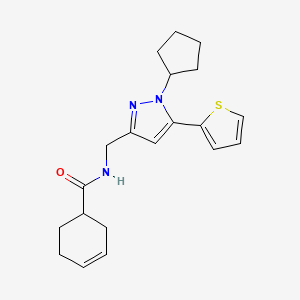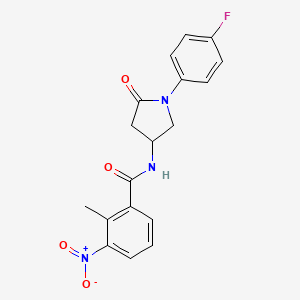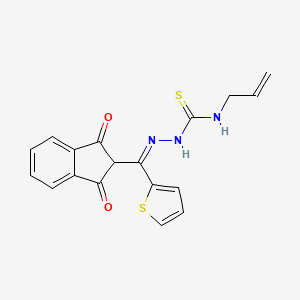
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tautomeric Transformations
One research application involves the study of tautomeric transformations. A study by Dubonosov et al. (1984) synthesized vinylogs of 2(3)-aminomethylene-substituted benzo[b]thiophene-3-one, 1-methyloxindole, 1-methylindoxyl, benzo[b]furan-3-one, and indan-1,3-dione, examining their tautomeric transformations using UV, IR, and PMR spectroscopy. This research highlighted how substituent introduction in the β position of a dienic chain favors the appearance of a cyclic form (Dubonosov et al., 1984).
Synthesis and Characterization of Metal Complexes
Another application is found in the synthesis and characterization of metal complexes. Bhowmik et al. (2011) demonstrated the condensation of diamines with 1-phenylbutane-1,3-dione to create Schiff base ligands, which were then used to synthesize nickel(II) and copper(II) complexes. X-ray diffraction confirmed the structures of these complexes (Bhowmik et al., 2011).
Study of Amino Acid Derivative Reactions
The compound's reactivity with amino acid derivatives is another important area of study. Inazumi et al. (1994) described how 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones reacted with α-amino acid derivatives to form azomethine ylides and pyrimido[4,5-b]azepine derivatives, depending on the N-substituent patterns of the amino acid derivatives (Inazumi et al., 1994).
Ring Cleavage Studies
Moody et al. (1984) explored the mild thermal decomposition of ethyl 2-azido-3-(3-azido-2-thienyl)propenote, leading to thiophene ring cleavage and formation of various compounds. This study provided insights into the fragmentation of five-membered heteroaromatic β-nitrenes (Moody et al., 1984).
Synthesis of Polyfunctional Fused Heterocyclic Compounds
Hassaneen et al. (2003) investigated the reaction of indene-1,3-diones with various compounds to synthesize polyfunctional fused heterocyclic compounds. Their research provided valuable data on the structures of these newly synthesized compounds through chemical and spectroscopic evidence (Hassaneen et al., 2003).
Product Structure Investigation
Enchev et al. (2003) conducted a comprehensive study on the structure of the product from the condensation reaction between 2-acetylindan-1,3-dione and aniline. Their investigation included quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography, providing detailed insights into the structure and energetics of the reaction products (Enchev et al., 2003).
Propriétés
IUPAC Name |
1-[(Z)-[(1,3-dioxoinden-2-yl)-thiophen-2-ylmethylidene]amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-2-9-19-18(24)21-20-15(13-8-5-10-25-13)14-16(22)11-6-3-4-7-12(11)17(14)23/h2-8,10,14H,1,9H2,(H2,19,21,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSXTDNDRSZQX-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NN=C(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)N/N=C(/C1C(=O)C2=CC=CC=C2C1=O)\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aza-2-(((prop-2-enylamino)thioxomethyl)amino)-1-(2-thienyl)vinyl)indane-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


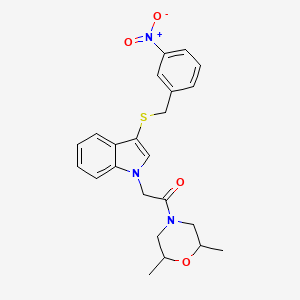
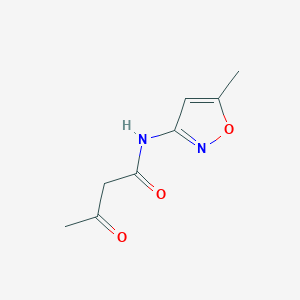
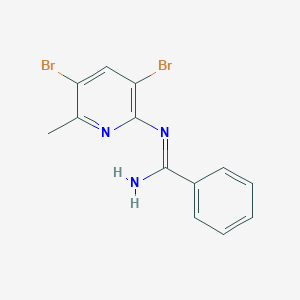
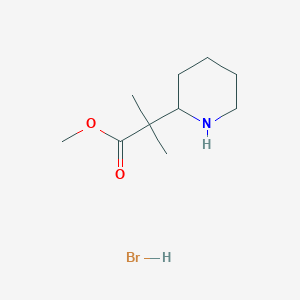
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2421271.png)
